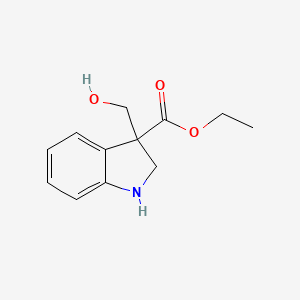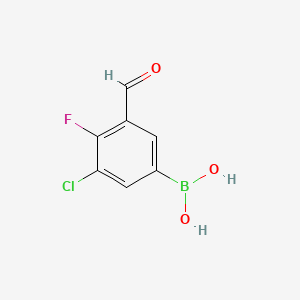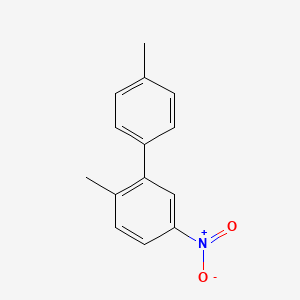
4-Fluoro-3-(methoxy-D3)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(methoxy-D3)aniline is an organofluorine compound with the molecular formula C7H8FNO It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom in the methoxy group is replaced by deuterium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-3-(methoxy-D3)aniline can be synthesized through several methods. One common approach involves the hydrogenation of 4-nitrofluorobenzene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another method includes the nucleophilic substitution of 4-fluoronitrobenzene followed by reduction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions typically include elevated temperatures and pressures to ensure complete conversion of the nitro compound to the aniline derivative .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(methoxy-D3)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and methanol (CH3OH) are often employed.
Major Products Formed
The major products formed from these reactions include fluorinated quinones, substituted anilines, and various amine derivatives .
Applications De Recherche Scientifique
4-Fluoro-3-(methoxy-D3)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-Fluoro-3-(methoxy-D3)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity and influence metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the methoxy group.
3-Fluoro-4-methoxyaniline: Similar but with different positioning of the fluorine and methoxy groups.
Uniqueness
4-Fluoro-3-(methoxy-D3)aniline is unique due to the presence of the deuterium atom in the methoxy group, which can influence its chemical reactivity and stability. This makes it particularly valuable in studies involving isotopic labeling and tracing .
Propriétés
Formule moléculaire |
C7H8FNO |
|---|---|
Poids moléculaire |
144.16 g/mol |
Nom IUPAC |
4-fluoro-3-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3 |
Clé InChI |
XAACOEWSHBIFGJ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)F |
SMILES canonique |
COC1=C(C=CC(=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


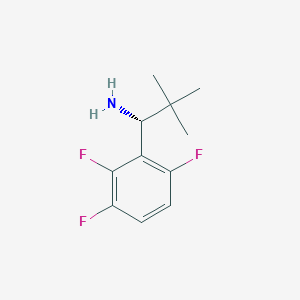

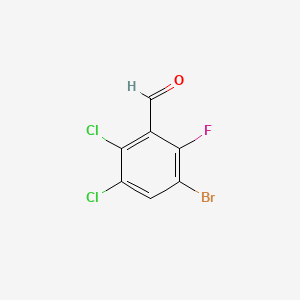
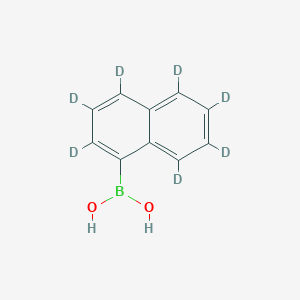
![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)

![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
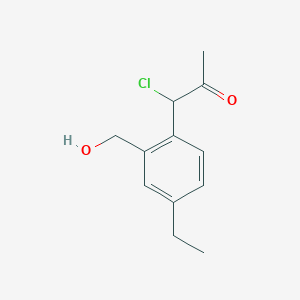
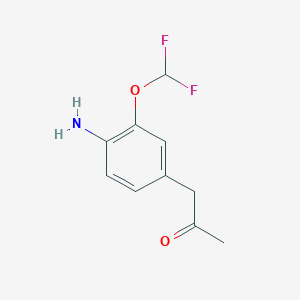
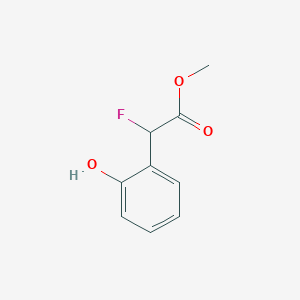
![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
